5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazole-3-thiol
Overview
Description
The compound “5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a pyridyl group, a phenyl group, a triazole ring, and a thiol group . The trifluoromethyl group attached to the phenyl ring could potentially increase the compound’s stability and lipophilicity .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like nucleophilic substitution, cyclization, and condensation . Trifluoromethyl groups are often introduced using reagents like trifluoroacetic anhydride .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic distribution within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the thiol group, and the nitrogen atoms in the triazole ring . These groups could potentially participate in a variety of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .
Scientific Research Applications
Spectroscopic Characterization and Quantum Chemical Computations
The compound and its derivatives have been extensively studied through spectroscopic methods such as Fourier transform infrared, laser-Raman, proton and carbon-13 nuclear magnetic resonance, and Ultraviolet (UV)-Visible spectroscopies. These studies provide insights into the molecular geometric structure, vibrational frequencies, electronic absorption spectroscopy, frontier molecular orbital energies, and molecular electrostatic potential. Such detailed spectroscopic characterizations facilitate the understanding of the electronic and structural properties of the compound, which is crucial for its potential applications in material science, chemical sensing, and molecular electronics (Gökce et al., 2016).
Structural Influence on Complex Geometry
The compound's derivatives have been used to synthesize new ligands and complexes, revealing how the substitution at specific positions influences the geometry of both the ligands and their corresponding metal complexes. This structural influence is significant for designing new materials with desired electronic and photophysical properties, which could be applied in catalysis, molecular electronics, and photovoltaics (Wolff et al., 2013).
Corrosion Inhibition
Triazole derivatives, including those structurally similar to the compound , have been investigated for their efficacy as corrosion inhibitors. These compounds exhibit significant potential in protecting metals from corrosion, particularly in acidic environments. The inhibition efficiency is often related to the molecular structure and the nature of substituents, which can be tailored to improve performance. This application is vital for extending the lifespan of metals in industrial processes and infrastructure (Bentiss et al., 2007).
Antimicrobial Activities
The synthesis and characterization of novel triazole derivatives, including the compound of interest, have demonstrated significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, showing promising results as potential antimicrobial agents. The exploration of these compounds for antimicrobial applications is crucial in the development of new pharmaceuticals and healthcare products to combat resistant microbial strains (Idrees et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl groups have been used in the construction of fluorinated pharmacons , suggesting that this compound may also target enzymes or receptors in the body.
Mode of Action
Compounds with trifluoromethyl groups are known to interact with their targets by forming strong bonds, which can lead to changes in the target’s function .
Biochemical Pathways
xylostella . This suggests that the compound may affect pathways related to these organisms.
Result of Action
Similar compounds have shown antibacterial and insecticidal activities , suggesting that this compound may have similar effects.
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4S/c15-11-5-4-8(7-19-11)12-20-21-13(23)22(12)10-3-1-2-9(6-10)14(16,17)18/h1-7H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJFXCFGLNMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)C3=CN=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378735 | |
Record name | 5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-75-4 | |
Record name | 5-(6-Chloro-3-pyridinyl)-2,4-dihydro-4-[3-(trifluoromethyl)phenyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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